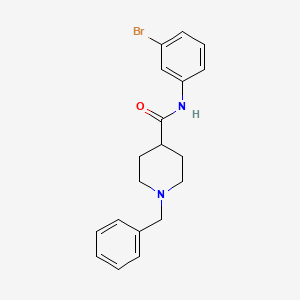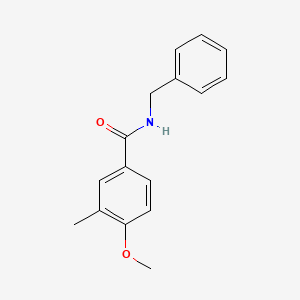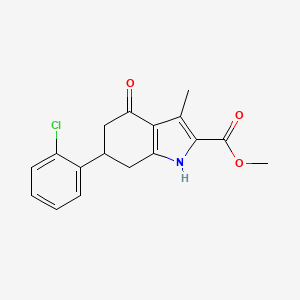
2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole
Descripción general
Descripción
2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the class of tetrazoles, which are widely used in the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For instance, it has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Moreover, 2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. This can explain its anticonvulsant activity.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole has been shown to exhibit various biochemical and physiological effects. For instance, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. This can explain its anti-inflammatory activity. Moreover, this compound has been found to reduce the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This can explain its potential use in the treatment of glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole in lab experiments is its high yield of synthesis. Moreover, this compound exhibits significant pharmacological activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, it is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole. One of the potential applications of this compound is in the development of new drugs for the treatment of Alzheimer's disease. Moreover, it has been suggested that this compound could be used as a potential anticancer agent due to its inhibitory effects on various enzymes involved in cancer progression. Furthermore, the potential use of this compound in the treatment of glaucoma and epilepsy warrants further investigation. Finally, the development of new synthetic methods for the production of 2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole could lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole is a promising compound with significant potential applications in various areas of scientific research. Its pharmacological activity, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases, which could have a significant impact on human health.
Aplicaciones Científicas De Investigación
2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. Moreover, this compound has been found to possess potent inhibitory effects against various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. These properties make 2-(2-chlorobenzyl)-5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazole a promising candidate for the development of new drugs for the treatment of various diseases, including Alzheimer's disease, epilepsy, and cancer.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-(3-ethoxy-4-methoxyphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-24-16-10-12(8-9-15(16)23-2)17-19-21-22(20-17)11-13-6-4-5-7-14(13)18/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJMLVIVVVKJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435041.png)

![ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4435061.png)
![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4435062.png)
![N-[3-amino-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4435068.png)

![7,7-dimethyl-2-(3-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435078.png)



![1-butyl-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435110.png)
![N-(3-methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435133.png)

![4-[(2-methoxyethyl)thio]-7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4435152.png)